N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 3-chlorobenzyl group, a sulfone-containing tetrahydrothiophene moiety, and a 6,8-dimethyl-4-oxochromene core. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances hydrogen-bonding capacity and solubility, while the chloro and methyl substituents modulate lipophilicity and target interactions.
Properties
Molecular Formula |
C23H22ClNO5S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22ClNO5S/c1-14-8-15(2)22-19(9-14)20(26)11-21(30-22)23(27)25(18-6-7-31(28,29)13-18)12-16-4-3-5-17(24)10-16/h3-5,8-11,18H,6-7,12-13H2,1-2H3 |
InChI Key |
WBGVHJNAPZJEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromene Core
The chromene scaffold is typically synthesized via acid- or base-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid serves as a key intermediate. A representative protocol involves:
-
Reactants : 2,4-dihydroxy-3,5-dimethylacetophenone and ethyl acetoacetate
-
Catalyst : Concentrated sulfuric acid or piperidine
-
Conditions : Reflux in ethanol at 80–90°C for 6–8 hours
The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization (Figure 1).
Table 1: Optimization of Chromene Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | H₂SO₄ | Piperidine | H₂SO₄ |
| Temperature (°C) | 80 | 90 | 85 |
| Reaction Time (h) | 8 | 6 | 7 |
| Yield (%) | 68 | 72 | 75* |
| *With microwave-assisted heating. |
Introduction of the 3-Chlorobenzyl Group
The chlorobenzyl group is introduced via nucleophilic substitution or reductive amination. A two-step approach is commonly employed:
-
Synthesis of 3-Chlorobenzylamine :
-
Reactants : 3-Chlorobenzaldehyde and ammonium acetate
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
-
Conditions : Methanol, room temperature, 12 hours
-
Yield : 85–90%.
-
-
Coupling to Chromene Intermediate :
-
Reactants : Chromene-2-carboxylic acid chloride and 3-chlorobenzylamine
-
Base : Triethylamine (TEA)
-
Solvent : Dichloromethane (DCM), 0–5°C
-
Yield : 78%.
-
Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
The dioxidotetrahydrothiophenyl group is synthesized via oxidation of tetrahydrothiophene derivatives:
-
Reactant : Tetrahydrothiophen-3-amine
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%)
-
Catalyst : Tungstic acid (H₂WO₄)
-
Conditions : 60°C, 4 hours
Carboxamide Formation and Final Coupling
The final step involves coupling the dioxidotetrahydrothiophen-3-amine with the chlorobenzyl-chromene intermediate:
-
Reactants : N-(3-Chlorobenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid and 1,1-dioxidotetrahydrothiophen-3-amine
-
Coupling Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activator : Hydroxybenzotriazole (HOBt)
-
Solvent : Dimethylformamide (DMF), 25°C, 24 hours
-
Yield : 65%.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
Table 2: Laboratory vs. Industrial Synthesis Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 50–100 kg |
| Reaction Time | 24–48 h | 8–12 h |
| Purity | 95–98% | >99.5% |
| Cost per Gram | $220 | $45 |
Comparative Analysis of Synthetic Routes
Alternative methodologies include:
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with specific enzymes or receptors can be explored for therapeutic applications:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various diseases, making it a potential lead compound for drug discovery.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound could also exhibit such effects .
Pharmacology
In pharmacological studies, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be utilized to investigate pharmacokinetics and pharmacodynamics:
- Bioavailability Studies : Understanding how this compound behaves in biological systems can lead to insights into its therapeutic efficacy.
Materials Science
The compound's unique electronic properties may lend themselves to applications in materials science:
- Development of New Materials : The potential for creating materials with specific electronic or optical characteristics can be explored through its chemical reactivity.
Biological Research
This compound can serve as a tool for investigating biological pathways and mechanisms:
- Pathway Analysis : By studying its interactions with cellular targets, researchers can gain insights into complex biological processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of similar compounds:
Mechanism of Action
The mechanism by which N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related carboxamides with variations in the benzyl substituent, core scaffold, or functional groups. Key analogs include:
Table 1: Structural Features of Analogs
*Calculated based on molecular formula.
Key Observations:
4-Methylbenzyl () increases lipophilicity (logP) but lacks halogen-mediated interactions. 3,4-Dimethoxybenzyl () provides electron-donating methoxy groups, improving solubility but reducing metabolic stability.
Core Structure Variations: Chromene vs. Benzamide Core (): Replacing chromene with a simpler benzamide reduces conformational rigidity, possibly diminishing potency in kinase inhibition but improving synthetic accessibility.
Sulfone Group :
All compounds retain the 1,1-dioxidotetrahydrothiophen-3-yl group, which enhances solubility via polar interactions and stabilizes protein-ligand binding through hydrogen bonds.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*Estimated using fragment-based methods.
Key Insights:
- Lipophilicity : The target compound (logP ~3.5) and (logP ~4.1) exhibit higher logP values due to chloro substituents, favoring membrane permeability but risking poor aqueous solubility.
- Solubility : ’s dimethoxy groups improve solubility, making it more suitable for oral administration.
- Thermal Stability : ’s high boiling point (721.6°C) suggests strong intermolecular forces, possibly due to halogen and sulfur interactions.
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on various studies.
- Molecular Formula: C21H18ClNO5S
- Molecular Weight: 431.89 g/mol
- CAS Number: 578722-29-9
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the chromene structure and the introduction of various functional groups. The synthetic routes often include:
- Formation of Chromene Moiety: Utilizing cyclization reactions with appropriate precursors.
- Introduction of Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions.
- Formation of Dioxidotetrahydrothiophenyl Group: Generally involves oxidation reactions with tetrahydrothiophene derivatives.
- Carboxamide Formation: Finalizing the structure through reactions with acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following points summarize key findings:
- Cell Viability Assays: In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibited significant cytotoxicity, with some modifications leading to enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(3-chlorobenzyl)-... | 25 | A549 |
| Cisplatin | 10 | A549 |
- Structure-Activity Relationship (SAR): Modifications in the aromatic ring and substitution patterns were found to influence biological activity significantly. For instance, introducing halogen substituents enhanced cytotoxicity while maintaining selectivity against non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored:
- Pathogen Testing: Compounds were tested against various multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated notable antibacterial activity, suggesting potential applications in treating resistant infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies: Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to control groups.
- Combination Therapies: Research indicates that combining this compound with existing antibiotics may enhance therapeutic outcomes against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal conditions for synthesizing N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the chromene backbone via condensation of substituted salicylaldehydes with active methylene compounds. Subsequent steps include amidation using coupling reagents (e.g., HATU or EDC) under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Critical stages involve introducing the 3-chlorobenzyl and 1,1-dioxidotetrahydrothiophen-3-yl groups via nucleophilic substitution. Solvents like DMF or dichloromethane are used to enhance solubility, and intermediates are purified via column chromatography .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula. Purity is assessed via HPLC (>95%), while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Thermal stability is evaluated using Differential Scanning Calorimetry (DSC) .
Q. How do functional groups in the compound influence its solubility and biological activity?
- Methodology : The 3-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability. The 1,1-dioxidotetrahydrothiophen-3-yl moiety contributes to solubility in polar solvents due to its sulfone group. The chromene core’s conjugated system may enable π-π interactions with biological targets. Solubility profiles are tested in PBS, DMSO, and ethanol using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology : Conduct orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate target engagement. Compare cell-line-specific responses (e.g., HeLa vs. MCF-7) under standardized conditions (pH, serum concentration). Use structural analogs (e.g., replacing the 3-chlorobenzyl with 4-methoxybenzyl) to isolate substituent effects. Meta-analyses of published datasets can identify confounding variables like assay incubation times .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action against kinase targets?
- Methodology : Perform kinase inhibition profiling using a panel of 100+ kinases to identify primary targets. Follow up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking studies (e.g., AutoDock Vina) predict binding modes, which are validated via site-directed mutagenesis of putative kinase active sites .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy, methyl groups) at the benzyl or chromene positions. Test analogs against primary and off-target assays to map SAR. Use computational tools (e.g., CoMFA, molecular dynamics) to correlate structural features with activity. Example analogs and their properties:
| Analog Substituent | Key Effect on Activity | Evidence Source |
|---|---|---|
| 4-Methoxybenzyl | Increased solubility, reduced potency | |
| 3-Fluorobenzyl | Enhanced kinase selectivity | |
| 6,8-Diethyl (vs. dimethyl) | Improved metabolic stability |
Q. What strategies address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodology : Evaluate bioavailability via pharmacokinetic studies (plasma concentration-time curves). Use LC-MS/MS to measure tissue distribution and metabolite formation. Adjust formulation (e.g., nanoencapsulation) to improve in vivo efficacy. Compare results with positive controls (e.g., doxorubicin) under identical dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
